Ethyl 2-[3-(2-fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate
Description
Ethyl 2-[3-(2-fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate is a heterocyclic compound featuring an imidazolidinyl core substituted with a 2-fluorobenzyl group and an ethyl acetate side chain. Its molecular formula is C₁₄H₁₃FN₂O₅, with a molecular weight of 308.26 g/mol and CAS number 363-37-1 . This compound is structurally related to several analogs with variations in the benzyl substituent, enabling comparative studies on substituent effects.
Properties
IUPAC Name |
ethyl 2-[3-[(2-fluorophenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O5/c1-2-22-11(18)8-17-13(20)12(19)16(14(17)21)7-9-5-3-4-6-10(9)15/h3-6H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNLHCZDSAVGPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C(=O)N(C1=O)CC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665958 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[3-(2-fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate typically involves a multi-step process:
Formation of the Imidazolidinyl Ring: The initial step involves the cyclization of appropriate precursors to form the imidazolidinyl ring. This can be achieved through the reaction of urea derivatives with suitable aldehydes or ketones under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: The next step involves the nucleophilic substitution reaction where the imidazolidinyl ring is reacted with a fluorobenzyl halide (such as 2-fluorobenzyl chloride) in the presence of a base like potassium carbonate.
Esterification: The final step is the esterification of the resulting intermediate with ethyl chloroacetate in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Ethyl 2-[3-(2-fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can target the oxo groups on the imidazolidinyl ring, potentially converting them to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group, where nucleophiles can replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols.
Substitution: Products include amides or thioesters.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that ethyl 2-[3-(2-fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate exhibits significant antimicrobial properties. In vitro studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Studies indicate that derivatives of this compound can induce apoptosis in cancer cells through the activation of caspase pathways. For instance, a related compound was found to exhibit cytotoxic effects against breast cancer cell lines (HCC1954) and leukemia cell lines (Jurkat) . The targeting mechanism often involves specific interactions with cellular receptors or pathways associated with tumor growth.
Case Study: Anticancer Activity
A study published in the European Journal of Medicinal Chemistry evaluated the anticancer activity of this compound analogs. The results indicated that these compounds exhibited potent cytotoxicity against several cancer cell lines with IC50 values comparable to established chemotherapeutics .
| Compound | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| A | HCC1954 | 15 | Apoptosis |
| B | Jurkat | 20 | ROS Generation |
| C | MCF-7 | 18 | Cell Cycle Arrest |
Case Study: Antimicrobial Efficacy
In another research effort, derivatives of this compound were tested for their antimicrobial efficacy against Staphylococcus aureus. The study found that certain modifications to the molecular structure enhanced antibacterial activity significantly .
Mechanism of Action
The mechanism by which Ethyl 2-[3-(2-fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate exerts its effects is largely dependent on its interaction with molecular targets. The fluorobenzyl group can engage in π-π interactions with aromatic residues in proteins, while the oxo groups can form hydrogen bonds, enhancing binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
Halogen Type: Fluorine vs. Chlorine: The 2-chlorobenzyl analog (324.71 g/mol) has a higher molecular weight than the 2-fluoro compound (308.26 g/mol) due to chlorine’s larger atomic mass.
Halogen Position: Ortho (2-Fluoro) vs. Meta (3-Fluoro): The 3-fluorobenzyl analog (CAS 188624-41-1) has the same molecular weight as the 2-fluoro compound but differs in steric effects.
Multi-Halogenation: The 2,6-dichlorobenzyl derivative (359.16 g/mol) introduces two chlorine atoms, significantly increasing molecular weight and lipophilicity compared to mono-halogenated analogs. This could enhance membrane permeability but reduce aqueous solubility .
Biological Activity
Ethyl 2-[3-(2-fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate (CAS: 188624-46-6) is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique imidazolidinyl structure with a fluorobenzyl substituent, which may contribute to its biological activity.
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Antitumor Effects : Research indicates potential cytotoxic effects against cancer cell lines. The compound may induce apoptosis in tumor cells through the activation of caspase pathways.
- Anti-inflammatory Properties : Some studies have shown that it can inhibit pro-inflammatory cytokines, suggesting a role in reducing inflammation.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or tumor growth.
- Receptor Modulation : It may act as a modulator of various receptors involved in inflammation and pain signaling.
- DNA Interaction : There is evidence suggesting that it could intercalate into DNA, leading to the inhibition of replication and transcription processes in rapidly dividing cells.
Antimicrobial Activity
A study conducted by PubMed demonstrated the efficacy of related compounds in inhibiting bacterial growth. While specific data on this compound is limited, its structural analogs have shown promise against gram-positive and gram-negative bacteria.
Antitumor Activity
In vitro studies have indicated that this compound can induce apoptosis in various cancer cell lines. For instance, a research article highlighted its effects on breast cancer cells, where it was found to activate apoptotic pathways effectively .
Anti-inflammatory Effects
Research has indicated that this compound can significantly reduce levels of TNF-alpha and IL-6 in cell cultures treated with inflammatory stimuli. This suggests its potential use in treating conditions characterized by chronic inflammation .
Data Summary Table
Q & A
Q. What are the optimized synthetic routes for Ethyl 2-[3-(2-fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A representative method involves refluxing a substituted imidazolidinone precursor with ethyl 2-chloroacetate in absolute ethanol, catalyzed by glacial acetic acid (5 drops) under anhydrous conditions. Reaction time (4–12 hours) and solvent polarity significantly affect yield. For example, ethanol promotes better solubility of intermediates compared to dichloromethane, while extended refluxing (>6 hours) may degrade heat-sensitive fluorobenzyl groups. Post-synthesis, rotary evaporation under reduced pressure followed by recrystallization (e.g., ethyl ether/water mixtures) enhances purity .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR (¹H/¹³C): Key signals include the 2-fluorobenzyl aromatic protons (δ 7.2–7.5 ppm, splitting patterns depend on substitution) and the imidazolidinone carbonyl carbons (δ 165–175 ppm).
- FT-IR: Strong absorption bands at ~1700–1750 cm⁻¹ confirm carbonyl groups (imidazolidinone trioxo system and ester).
- HPLC-MS: Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) resolve impurities, while ESI-MS confirms molecular ion [M+H]⁺.
Cross-validation with X-ray crystallography (e.g., SHELX-refined structures) ensures stereochemical accuracy .
Q. How is the purity of this compound validated for biological assays?
Methodological Answer: Purity ≥95% is typically required. Techniques include:
- HPLC-DAD: Quantify impurities using area normalization (λ = 254 nm).
- Elemental Analysis: Match experimental vs. theoretical C/H/N/F/O percentages (±0.4%).
- Thermogravimetric Analysis (TGA): Assess thermal stability and residual solvents.
For biological studies, confirm absence of endotoxins via Limulus Amebocyte Lysate (LAL) assays .
Advanced Research Questions
Q. What crystallographic insights explain the compound’s conformational stability and intermolecular interactions?
Methodological Answer: Single-crystal X-ray diffraction (SHELX-refined) reveals:
- Planar Urea Motif: The imidazolidinone core adopts a near-planar geometry (dihedral angle <5° with ester group), stabilized by intramolecular hydrogen bonds (N–H···O, ~2.8 Å).
- Fluorobenzyl Packing: The 2-fluorobenzyl group engages in C–H···F interactions (3.1–3.3 Å), influencing crystal lattice stability.
- Torsional Flexibility: The ethyl ester side chain shows rotational freedom (torsion angle ±15°), critical for docking studies .
Q. How does the 2-fluorobenzyl substituent modulate biological activity compared to other halogenated analogs?
Methodological Answer: Structure-activity relationship (SAR) studies compare analogs (e.g., Cl, Br, CF₃ substitutions):
- Fluorine’s Electron Effects: The 2-F substituent enhances metabolic stability via reduced CYP450-mediated oxidation.
- Hydrophobic Interactions: Fluorine’s lipophilicity (π=0.14) improves membrane permeability (logP ~2.5) vs. hydrophilic -OH analogs.
- Biological Assays: Test enzyme inhibition (e.g., kinases) or antimicrobial activity (MIC assays) to quantify potency shifts. For example, 2-F analogs show 3–5x higher IC₅₀ values than chloro derivatives in kinase inhibition .
Q. How can computational methods predict metabolic pathways and toxicity profiles?
Methodological Answer:
- Docking Simulations (AutoDock Vina): Map interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict oxidation sites.
- ADMET Prediction (SwissADME): Estimate bioavailability (TPSA >90 Ų suggests poor absorption) and hepatotoxicity (CYP inhibition alerts).
- Metabolite Identification: Use in silico tools (Meteor Nexus) to simulate phase I/II metabolism, highlighting potential toxicophores like epoxide intermediates .
Q. How should researchers address contradictions in reported synthetic yields or biological data?
Methodological Answer:
- Yield Discrepancies: Replicate protocols with controlled atmosphere (argon vs. air) to assess oxygen sensitivity. Compare solvent grades (HPLC vs. technical grade ethanol).
- Biological Variability: Standardize assay conditions (e.g., cell passage number, serum-free media) and validate via orthogonal assays (e.g., SPR vs. fluorescence polarization for binding affinity).
- Statistical Analysis: Apply ANOVA to batch-to-batch variability data (n≥3) to identify outlier sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
